Methyl-P-Coumarate

描述

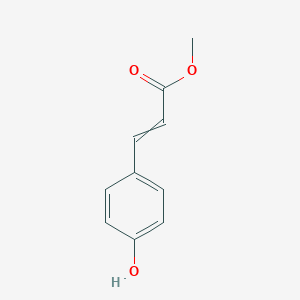

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWSHWHQAQBAW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19367-38-5, 3943-97-3 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of methyl p-coumarate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plants.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and purification are outlined, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates its mechanism of action, particularly its role in modulating the NF-κB signaling pathway, offering insights for its potential therapeutic applications in inflammation and other disorders.

Chemical Structure and Physicochemical Properties

Methyl p-coumarate, systematically named methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, is a derivative of cinnamic acid.[3] Its structure consists of a phenyl group substituted with a hydroxyl group at the para position, attached to a methyl acrylate (B77674) moiety.

Chemical Structure:

Figure 1. 2D structure of methyl p-coumarate.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[3] |

| CAS Number | 3943-97-3[3] |

| Molecular Formula | C₁₀H₁₀O₃[3] |

| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)O[3] |

| InChI Key | NITWSHWHQAQBAW-QPJJXVBHSA-N[3] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 178.18 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 137-141 °C |

| Boiling Point | 306.6 ± 17.0 °C (Predicted) |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO, chloroform, and methanol (B129727). |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural confirmation of methyl p-coumarate.

-

1H NMR (CDCl₃, 700 MHz): δ 7.63 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.31 (d, J=16.0 Hz, 1H), 5.55 (s, 1H), 3.79 (s, 3H).[4]

-

13C NMR (CDCl₃, 175 MHz): δ 167.8, 158.1, 144.6, 129.9, 127.1, 116.0, 115.6, 51.7.[4]

Infrared (IR) Spectroscopy

The IR spectrum of methyl p-coumarate reveals characteristic absorption bands corresponding to its functional groups. A representative spectrum would show peaks around 3400 cm⁻¹ (O-H stretching), 1710 cm⁻¹ (C=O stretching of the ester), 1630 cm⁻¹ (C=C stretching of the alkene), and 1600, 1515 cm⁻¹ (C=C stretching of the aromatic ring).[5][6]

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of methyl p-coumarate. In a typical GC-MS analysis with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 178. Other significant fragments may appear at m/z 147, 119, and 91.[3][7]

Experimental Protocols

Synthesis of Methyl p-Coumarate

Methyl p-coumarate can be synthesized from p-coumaric acid via Fischer esterification.

Materials:

-

p-Coumaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve p-coumaric acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[9]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl p-coumarate.[9]

Purification

The crude product can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude methyl p-coumarate

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Glass column, flasks for fraction collection

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude methyl p-coumarate in a minimal amount of the eluting solvent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.[8]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified methyl p-coumarate as a crystalline solid.[8][10]

Biological Activities and Mechanisms of Action

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, antifungal, and tyrosinase inhibitory effects.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory properties. It can suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in stimulated human airway epithelial cells.[1][11] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1] Methyl p-coumarate has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[1][11]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., PMA, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p65_p50 [label="IκBα-p65-p50\n(Inactive NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_IkBa [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65_p50 [label="p65-p50\n(Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(IL-6, IL-8, MCP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methyl_p_coumarate [label="Methyl p-coumarate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];

// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkBa_p65_p50 [label="Phosphorylates IκBα"]; IkBa_p65_p50 -> p_IkBa [style=invis]; p_IkBa -> p65_p50 [label="IκBα degradation"]; p65_p50 -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Induces"]; Methyl_p_coumarate -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } }

Diagram 1. Simplified signaling pathway of NF-κB inhibition by Methyl p-coumarate.

Antifungal Activity

Methyl p-coumarate has shown notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.[11]

Table 1: Antifungal Activity of Methyl p-coumarate

| Organism | Activity Metric | Value |

| Alternaria alternata | Inhibition | 200 µg/mL shows activity[11] |

| Candida species | MIC Range | 32–>64 µg/mL[12] |

| Candida species | MIC₉₀ | 64 µg/mL[12] |

Tyrosinase Inhibition and Antimelanogenic Effects

Methyl p-coumarate is an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[] This has led to its investigation for applications in skin lightening and treating hyperpigmentation. It has been shown to significantly suppress melanin formation in B16 mouse melanoma cells.[11] Interestingly, while p-coumaric acid is a more potent inhibitor of human tyrosinase, methyl p-coumarate demonstrates better inhibition of melanin synthesis in cell-based assays.[14]

Table 2: Tyrosinase Inhibition and Cytotoxicity

| Assay | Target | IC₅₀ Value |

| Cytotoxicity | B16-F10 melanoma cells | 130 µM (23.2 µg/mL)[15] |

Conclusion

Methyl p-coumarate is a versatile natural compound with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. Its antifungal and tyrosinase-inhibiting properties also warrant further exploration for potential applications in agriculture and cosmetics. This guide provides a foundational resource for researchers and professionals in drug development to understand and further explore the potential of methyl p-coumarate.

References

- 1. Methyl P-Coumarate Ameliorates the Inflammatory Response in Activated-Airway Epithelial Cells and Mice with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl-P-Coumarate | C10H10O3 | CID 5319562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methyl p-Coumarate: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-melanogenic, cytotoxic, and plant defense-inducing properties. This technical guide provides an in-depth overview of the natural sources of methyl p-coumarate, detailed methodologies for its isolation and purification, and an exploration of its roles in relevant signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of Methyl p-Coumarate

Methyl p-coumarate is found in a variety of plant species, where it contributes to their chemical defense mechanisms and other physiological processes. Its presence has been identified in various plant parts, including flowers, fruits, leaves, and bark. Additionally, innovative methods have been developed for its production from abundant biomass.

Table 1: Natural and Synthetic Sources of Methyl p-Coumarate and Reported Yields

| Source | Plant Part/Method | Yield/Concentration | Reference(s) |

| Trixis michuacana var. longifolia | Fresh Flowers | Not Quantified | [1] |

| Melicope latifolia | Bark | Not Quantified | [2] |

| Ziziphus jujuba (Jujube) | Fruit Peel | Predominant in esterified fraction | [3][4] |

| Morinda citrifolia (Noni) | Leaves | Not Quantified | [1] |

| Herbaceous Lignin (e.g., Bagasse) | "Clip-Off" Strategy | 9.1% | |

| Comptonia peregrina | Roots and Stems | Not Quantified | |

| Aloe vera | Not Quantified | ||

| Hemp (Cannabis sativa L.) | Roots (as ethyl p-coumarate) | 216 mg/kg of dry root |

Isolation and Purification of Methyl p-Coumarate

The isolation of methyl p-coumarate from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high purity and yield.

General Experimental Protocol: Isolation from Plant Material

This protocol provides a general framework for the isolation and purification of methyl p-coumarate from plant tissues. Specific parameters may need to be optimized depending on the source material.

1. Extraction:

- Sample Preparation: Air-dry or freeze-dry the plant material (e.g., flowers, leaves, bark) and grind it into a fine powder to increase the surface area for extraction.

- Solvent Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent. Methanol (B129727) is a common choice due to its ability to extract a wide range of phenolic compounds. For a more targeted extraction of less polar compounds like methyl p-coumarate, a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by chloroform (B151607), then methanol) can be effective.

- Example: For Ziziphus jujuba fruits, an initial extraction with 80% methanol has been used.

2. Fractionation:

- The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, a methanol-water extract can be partitioned with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like chloroform or ethyl acetate, which is likely to contain methyl p-coumarate.

3. Chromatographic Purification:

- Column Chromatography: This is the primary method for purifying methyl p-coumarate from the fractionated extract.

- Stationary Phase: Silica gel is a commonly used stationary phase for normal-phase chromatography.

- Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fraction Pooling: Fractions containing the compound of interest (identified by comparing their TLC profile with a standard) are pooled together.

- High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is employed.

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) is common.

- Detection: A UV detector set at a wavelength of approximately 310 nm is suitable for detecting methyl p-coumarate.

4. Structure Elucidation:

- The identity and purity of the isolated methyl p-coumarate are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow for Isolation and Purification

Biological Activities and Signaling Pathways

Methyl p-coumarate exhibits a range of biological activities, with its roles in anti-melanogenesis and plant defense being particularly noteworthy.

Anti-melanogenic and Cytotoxic Activity

Methyl p-coumarate has been shown to suppress melanin (B1238610) formation in melanoma cells and exhibit cytotoxicity. This activity is attributed, at least in part, to its enone moiety, which can act as a Michael reaction acceptor.

Table 2: Biological Activity of Methyl p-Coumarate

| Biological Activity | Cell Line/System | IC50/Effect | Reference(s) |

| Cytotoxicity | B16-F10 melanoma cells | 130 µM | |

| Melanin Formation Inhibition | B16 mouse melanoma cells | Significant suppression | |

| DPP-4 Inhibition | In vitro assay | 911.44 µM |

The anti-melanogenic effect of related compounds often involves the modulation of key signaling pathways that regulate the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis. While the precise pathway for methyl p-coumarate is still under full investigation, it is likely to involve the mitogen-activated protein kinase (MAPK) pathway, which is a central regulator of melanogenesis. Inhibition of this pathway can lead to a decrease in the transcription of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.

Plant Defense Induction

Methyl p-coumarate, along with its parent compound p-coumaric acid, plays a role in inducing defense responses in plants against pathogens. In jujube fruit, for example, these compounds have been shown to enhance the phenylpropanoid pathway and activate the expression of pathogenesis-related (PR) proteins.

The plant defense response is a complex network of signaling pathways. The induction by methyl p-coumarate likely involves the activation of genes responsible for producing antimicrobial compounds and reinforcing cell walls. This response can be mediated by plant hormones such as salicylic (B10762653) acid and jasmonic acid.

Conclusion

Methyl p-coumarate is a valuable natural product with significant potential in the fields of drug development and agriculture. Its presence in a range of plant species and the development of synthetic strategies from biomass make it an accessible target for research. The isolation and purification of methyl p-coumarate can be achieved through standard chromatographic techniques, and its biological activities are beginning to be understood at the molecular level. Further research into its specific mechanisms of action and optimization of its isolation will be crucial for harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Defense Responses, Induced by p-Coumaric Acid and Methyl p-Coumarate, of Jujube ( Ziziphus jujuba Mill.) Fruit against Black Spot Rot Caused by Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Methyl p-Coumarate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate is a naturally occurring phenylpropanoid found in various plant species. It serves as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and other phenolic compounds that play crucial roles in plant development, defense mechanisms, and signaling. The biosynthetic pathway of methyl p-coumarate is an extension of the general phenylpropanoid pathway, a well-characterized metabolic route in higher plants. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this area.

Core Biosynthesis Pathway

The biosynthesis of methyl p-coumarate originates from the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. The pathway can be broadly divided into two stages: the formation of p-coumaric acid via the general phenylpropanoid pathway, and the subsequent methylation of p-coumaric acid to yield methyl p-coumarate.

Stage 1: The General Phenylpropanoid Pathway to p-Coumaric Acid

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24). This is a key regulatory step in the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): The second step involves the hydroxylation of trans-cinnamic acid at the para-position of the phenyl ring to produce p-coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.

-

4-Coumarate:CoA Ligase (4CL): While not directly required for the formation of methyl p-coumarate from free p-coumaric acid, 4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) is a critical enzyme in the broader phenylpropanoid pathway. It activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA, which is a central intermediate for the biosynthesis of flavonoids and lignin.

Stage 2: Methylation of p-Coumaric Acid

The final step in the biosynthesis of methyl p-coumarate is the methylation of the carboxyl group of p-coumaric acid.

-

Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT): This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferases, specifically Cinnamate/p-Coumarate Carboxyl Methyltransferases (CCMTs). These enzymes transfer a methyl group from SAM to the carboxyl group of p-coumaric acid, forming methyl p-coumarate and S-adenosyl-L-homocysteine (SAH).

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of methyl p-coumarate, as well as reported concentrations of p-coumaric acid and methyl p-coumarate in various plant species.

Table 1: Kinetic Parameters of Key Enzymes in the Methyl p-Coumarate Biosynthesis Pathway

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |

| PAL | Annona cherimola | L-Phenylalanine | 40 ± 2 | 44.6 ± 0.7 (nmol/min/mg protein) | [1] |

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg protein) | [2] | |

| Trichosporon cutaneum | L-Phenylalanine | 5000 ± 1100 | - | [3] | |

| C4H | Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 (nmol/min/mg protein) | [4][5] |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 (nmol/min/mg protein) | ||

| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 (nmol/min/mg protein) | ||

| Petroselinum crispum | trans-Cinnamic acid | 5 | - | ||

| 4CL | Populus trichocarpa x P. deltoides | p-Coumaric acid | ~80 | - | |

| Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | ||

| Selaginella moellendorffii (Sm4CL1) | p-Coumaric acid | 11.89 | - | ||

| Arabidopsis thaliana (At4CL2) | p-Coumaric acid | - | 6.2 (nkat/mg protein) | ||

| CCMT | Ocimum basilicum (CCMT1) | p-Coumaric acid | 70 ± 5 | - | |

| Ocimum basilicum (CCMT2) | p-Coumaric acid | 90 ± 10 | - |

Table 2: Concentrations of p-Coumaric Acid and Methyl p-Coumarate in Plant Tissues

| Compound | Plant Species | Tissue | Concentration | Reference |

| p-Coumaric Acid | Cannabis sativa L. | Roots | 2.61 mg/g extract | |

| Salvia hispanica L. | Seedlings | - | ||

| Various plants | - | Generally 0.01 to 0.1 mM in soils | ||

| Methyl p-Coumarate | Trixis michuacana var longifolia | Flower | - (Isolated) | |

| Ziziphus jujuba Mill. | Fruit | - (Identified) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the methyl p-coumarate biosynthesis pathway.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Objective: To determine the enzymatic activity of PAL in plant extracts.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm, the characteristic absorbance maximum for trans-cinnamic acid.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate: 50 mM L-phenylalanine in Assay Buffer

-

Spectrophotometer capable of reading at 290 nm

-

Quartz cuvettes

Procedure:

-

Enzyme Extraction: a. Harvest fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. To the powder, add ice-cold Extraction Buffer (e.g., 5 mL per gram of tissue). d. Homogenize the mixture on ice and then centrifuge at 12,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Assay: a. Set up the reaction mixture in a quartz cuvette: 800 µL of Assay Buffer, 100 µL of the crude enzyme extract. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the L-phenylalanine substrate solution. d. Immediately start monitoring the increase in absorbance at 290 nm for 10-20 minutes, taking readings every 30 seconds.

-

Calculation of Activity: a. Determine the initial rate of the reaction (ΔA290/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1cm-1). c. Enzyme activity (U/mg protein) = (ΔA290/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Sample volume (mL)). One unit (U) is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Protocol 2: Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay

Objective: To measure the activity of C4H in microsomal fractions from plant tissues.

Principle: This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid. The product is separated by High-Performance Liquid Chromatography (HPLC) and quantified by its absorbance.

Materials:

-

Plant tissue

-

Microsome Extraction Buffer: 100 mM potassium phosphate (B84403) (pH 7.6), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1 mM PMSF.

-

Resuspension Buffer: 50 mM potassium phosphate (pH 7.6), 10% (v/v) glycerol, 1 mM DTT.

-

Reaction Mixture: 50 mM potassium phosphate (pH 7.6), 1 mM NADPH, 10 µM trans-cinnamic acid.

-

Stopping Solution: 1 M HCl.

-

Ethyl acetate (B1210297)

-

HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution).

Procedure:

-

Microsome Isolation: a. Homogenize fresh or frozen plant tissue in ice-cold Microsome Extraction Buffer. b. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. c. Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in Resuspension Buffer. Determine the protein concentration.

-

Enzyme Assay: a. In a microcentrifuge tube, combine 100 µg of microsomal protein with the Reaction Mixture to a final volume of 200 µL. b. Incubate the reaction at 25°C for 30 minutes with gentle shaking. c. Stop the reaction by adding 20 µL of 1 M HCl. d. Extract the product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases. e. Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: a. Reconstitute the dried extract in 50 µL of the initial mobile phase. b. Inject an aliquot onto the HPLC system. c. Separate the compounds using a suitable gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes). d. Monitor the absorbance at 310 nm. e. Identify and quantify p-coumaric acid by comparing the retention time and peak area to a standard curve of authentic p-coumaric acid.

Protocol 3: 4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

Objective: To determine the activity of 4CL by measuring the formation of p-coumaroyl-CoA.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the absorbance maximum compared to p-coumaric acid. This change in absorbance at 333 nm is used to monitor the reaction.

Materials:

-

Plant protein extract

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Substrate Solution: 5 mM p-coumaric acid.

-

Cofactor Solution: 10 mM ATP, 1 mM Coenzyme A.

-

Spectrophotometer capable of reading at 333 nm.

Procedure:

-

Enzyme Preparation: Prepare a crude or partially purified protein extract from the plant tissue of interest as described in Protocol 1.

-

Enzyme Assay: a. In a cuvette, mix 700 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of the enzyme extract. b. Equilibrate the mixture to 30°C. c. Start the reaction by adding 100 µL of the Cofactor Solution. d. Monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculation of Activity: a. Calculate the rate of change in absorbance (ΔA333/min). b. Use the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1cm-1) to calculate the enzyme activity. c. Activity (U/mg protein) = (ΔA333/min * Total reaction volume (mL)) / (ε * Path length (cm) * Protein concentration (mg/mL) * Sample volume (mL)).

Protocol 4: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) Enzyme Activity Assay

Objective: To measure the activity of CCMT by quantifying the formation of radiolabeled methyl p-coumarate.

Principle: This is a radiometric assay that uses [14C]S-adenosyl-L-methionine as the methyl donor. The radiolabeled product, methyl p-coumarate, is extracted and quantified by liquid scintillation counting.

Materials:

-

Purified or partially purified CCMT enzyme.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate: 1 mM p-coumaric acid.

-

Methyl Donor: [14C]S-adenosyl-L-methionine (specific activity ~50 mCi/mmol).

-

Stopping Solution: 1 M HCl.

-

Ethyl acetate.

-

Liquid scintillation cocktail and counter.

Procedure:

-

Enzyme Assay: a. In a microcentrifuge tube, set up the reaction mixture: 50 µL Assay Buffer, 10 µL of 1 mM p-coumaric acid, 5 µL of enzyme solution, and 10 µL of [14C]SAM (e.g., 0.5 µCi). b. Incubate at 30°C for 30 minutes. c. Stop the reaction by adding 10 µL of 1 M HCl.

-

Product Extraction and Quantification: a. Add 200 µL of ethyl acetate to the reaction tube, vortex vigorously for 30 seconds, and centrifuge for 2 minutes to separate the phases. b. Carefully transfer 150 µL of the upper ethyl acetate phase to a scintillation vial. c. Add 4 mL of liquid scintillation cocktail to the vial. d. Quantify the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: a. Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using the counter's efficiency. b. Calculate the amount of product formed based on the specific activity of the [14C]SAM. c. Express the enzyme activity as pmol of product formed per minute per mg of protein.

Protocol 5: HPLC Quantification of Methyl p-Coumarate in Plant Tissues

Objective: To extract and quantify the amount of methyl p-coumarate in plant material.

Principle: Plant metabolites are extracted with a suitable solvent, and the extract is analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of methyl p-coumarate in the sample to a standard curve.

Materials:

-

Plant tissue (fresh or lyophilized).

-

Extraction Solvent: 80% (v/v) methanol (B129727) in water.

-

HPLC system with a C18 column and a UV-Vis or Diode Array Detector.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Methyl p-coumarate standard.

Procedure:

-

Extraction: a. Weigh a known amount of plant tissue (e.g., 100 mg fresh weight or 20 mg dry weight). b. Add the Extraction Solvent (e.g., 1 mL) and homogenize thoroughly (e.g., using a bead beater or sonicator). c. Centrifuge the homogenate at 14,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Inject the filtered extract onto the HPLC system. b. Use a gradient elution program to separate the metabolites. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. c. Set the detector to monitor at 310 nm.

-

Quantification: a. Prepare a series of standard solutions of methyl p-coumarate of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). b. Inject the standards and create a calibration curve by plotting peak area against concentration. c. Identify the methyl p-coumarate peak in the sample chromatogram based on its retention time compared to the standard. d. Quantify the amount of methyl p-coumarate in the sample by using the regression equation from the standard curve. e. Express the concentration as µg/g of fresh or dry weight.

Visualizations

Biosynthesis Pathway of Methyl p-Coumarate

Caption: Biosynthesis pathway of methyl p-coumarate from L-phenylalanine.

Experimental Workflow for Characterizing the Biosynthesis Pathway

Caption: A general experimental workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. curresweb.com [curresweb.com]

- 3. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

Physical and chemical properties of methyl p-coumarate.

Abstract: Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-melanogenic, and antifungal properties. This technical guide provides an in-depth overview of the physical and chemical properties of methyl p-coumarate, detailed experimental protocols for its synthesis, extraction, and analysis, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a white to light yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below. The compound is practically insoluble in water but soluble in organic solvents such as methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and chloroform.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [4][5] |

| Molecular Weight | 178.18 g/mol | [4][5] |

| IUPAC Name | methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate | [5] |

| CAS Number | 19367-38-5 (trans-isomer) | [1] |

| Melting Point | 137-141 °C | [1][2] |

| Boiling Point | 306.6±17.0 °C (Predicted) | [4] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in Methanol, DMSO, Chloroform. Practically insoluble in water. | [3][4][6] |

| pKa (Strongest Acidic) | 9.4 (Predicted) | [3] |

| LogP | 2.42 (Predicted) | [3] |

| UV Maximum Absorption (λmax) | 315 nm (in Methanol) | [1][2] |

Spectral Data

-

¹H and ¹³C NMR: The nuclear magnetic resonance spectra are used to confirm the structure of methyl p-coumarate.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C) of the acrylate (B77674) moiety.[5]

-

Mass Spectrometry (MS): GC-MS analysis of methyl p-coumarate typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] The monoisotopic mass is 178.062994186 Da.[3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, extraction, and analysis of methyl p-coumarate.

Synthesis: Fischer Esterification

Methyl p-coumarate can be readily synthesized from p-coumaric acid via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol.

Materials:

-

p-Coumaric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add p-coumaric acid (1.0 equivalent) and an excess of methanol (e.g., 0.33 M solution).[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[7][8]

-

Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux with stirring.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Allow the mixture to cool to room temperature and then remove the excess methanol using a rotary evaporator.[8]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude methyl p-coumarate.[8]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Extraction from Natural Sources

Methyl p-coumarate can be isolated from various plant materials. The following is a general protocol for its extraction and isolation.

Materials:

-

Dried and powdered plant material (e.g., flowers of Trixis michuacana)[9]

-

Methanol or Ethanol

-

Soxhlet apparatus or maceration vessel

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Extraction:

-

Maceration: Soak the powdered plant material in methanol at room temperature for a period of several days with occasional agitation.[10]

-

Soxhlet Extraction: For a more exhaustive extraction, place the plant material in a thimble and extract with methanol using a Soxhlet apparatus for several hours.[11]

-

-

Concentration: After the extraction period, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Purification by Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify those containing methyl p-coumarate.

-

Combine the pure fractions and evaporate the solvent to yield isolated methyl p-coumarate.

-

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of methyl p-coumarate in various samples.[12][13]

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of water with a small amount of acetic or formic acid and methanol or acetonitrile.[6][11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detector set at the maximum absorption wavelength of methyl p-coumarate (around 310-315 nm).[1][11]

-

Quantification: A standard curve is generated by injecting known concentrations of a pure methyl p-coumarate standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds like methyl p-coumarate, often requiring derivatization.

Procedure:

-

Derivatization: To increase volatility and thermal stability, the phenolic hydroxyl group of methyl p-coumarate is often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

-

Injection: A small volume of the derivatized sample is injected into the GC.

-

Separation: The compounds are separated on a capillary column (e.g., a non-polar or semi-polar column).

-

Detection: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

-

Identification: The compound is identified by comparing its retention time and mass spectrum to that of a known standard or by searching a spectral library.

Biological Activities and Mechanisms of Action

Methyl p-coumarate exhibits a range of biological effects, which are currently under investigation for their therapeutic potential.

Anti-Inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[15] This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] By preventing the activation and nuclear translocation of NF-κB, methyl p-coumarate downregulates the expression of various inflammatory genes.[2][15]

Anti-Melanogenic Activity

Methyl p-coumarate acts as an inhibitor of melanin (B1238610) synthesis.[9][16] Its mechanism involves the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.[17] Kinetic studies have shown that it acts as a non-competitive inhibitor of tyrosinase. This suggests that methyl p-coumarate binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency.[1][4] Interestingly, methyl p-coumarate shows greater inhibitory activity on melanin formation in cell-based assays compared to its parent compound, p-coumaric acid.

Antifungal Activity

Methyl p-coumarate has also been reported to possess antifungal properties. It shows inhibitory effects against various fungal pathogens, such as Alternaria alternata.[18]

Visualizations

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by methyl p-coumarate.

Experimental Workflow

This diagram outlines a typical workflow for the isolation and analysis of methyl p-coumarate from a plant source.

Logical Relationship Diagram

This diagram illustrates the chemical relationship between p-coumaric acid and methyl p-coumarate and their shared biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. cerritos.edu [cerritos.edu]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl p-Coumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-coumarate, an esterified derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plant species. This document provides a comprehensive technical overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects, with a focus on its potential applications in research and drug development.

Chemical Identification and Properties

Methyl p-coumarate is identified by the following CAS numbers and IUPAC name, with its primary properties summarized in Table 1.

-

CAS Number: 3943-97-3

-

IUPAC Name: methyl (E)-3-(4-hydroxyphenyl)acrylate

Data Presentation

Table 1: Physicochemical Properties of Methyl p-Coumarate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | N/A |

| Molecular Weight | 178.18 g/mol | N/A |

| Appearance | Crystalline Solid | N/A |

| Melting Point | 144-145 °C | N/A |

| Boiling Point | 306.6 ± 17.0 °C (Predicted) | N/A |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Methanol | N/A |

Biological Activities and Quantitative Data

Methyl p-coumarate exhibits a range of biological activities, including anti-inflammatory, anti-melanogenic, and antifungal effects. The quantitative data associated with these activities are summarized in Table 2.

Data Presentation

Table 2: Summary of Biological Activities and Quantitative Data

| Biological Activity | Model System | Key Findings | Quantitative Data |

| Anti-inflammatory | PMA-stimulated A549 human lung carcinoma cells | Suppression of pro-inflammatory cytokines and chemokines (IL-6, IL-8, MCP-1) and the adhesion molecule ICAM-1.[1] | Dose-dependent inhibition observed at concentrations between 5-100 μM. IC₅₀ values can be calculated from the dose-response curves presented in the cited literature.[1] |

| Anti-melanogenic | B16-F10 murine melanoma cells | Inhibition of melanin (B1238610) formation.[2] | Significant suppression of melanin content. |

| Cytotoxicity | B16-F10 murine melanoma cells | Exhibits cytotoxic effects against melanoma cells. | IC₅₀: 130 μM |

| Antifungal | Alternaria alternata | Strong in vitro inhibitory effect.[3] | Minimum Inhibitory Concentration (MIC) not explicitly reported, but strong suppression of in vitro growth has been noted.[3] |

Signaling Pathways

The anti-inflammatory effects of methyl p-coumarate are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways. Upon stimulation with agents like Phorbol 12-myristate 13-acetate (PMA), these pathways are activated, leading to the transcription of pro-inflammatory genes. Methyl p-coumarate intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. It also suppresses the phosphorylation of key AP-1 components, c-Jun and c-Fos, preventing their nuclear translocation and transcriptional activity.

Mandatory Visualization

Caption: Inhibition of NF-κB and AP-1 pathways by Methyl p-Coumarate.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Anti-inflammatory Activity Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of methyl p-coumarate on PMA-stimulated A549 cells.[1]

Experimental Workflow Diagram

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 0.5 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of methyl p-coumarate (e.g., 5, 10, 25, 50, 100 µM) and incubated for 1 hour.

-

Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to each well (final concentration of 10 nM) to induce an inflammatory response. A vehicle control group without PMA stimulation is also included. The plates are then incubated for 18 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Quantification of Inflammatory Markers: The concentrations of IL-6, IL-8, MCP-1, and ICAM-1 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader, and the concentrations of the inflammatory markers are calculated based on a standard curve. The inhibitory effect of methyl p-coumarate is determined by comparing the levels of the markers in the treated groups to the PMA-stimulated control group.

Melanin Content Assay

This protocol is adapted from methodologies used to measure melanin content in B16-F10 melanoma cells.

Methodology:

-

Cell Culture: B16-F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10⁵ cells per well and allowed to attach.

-

Treatment: The cells are treated with various concentrations of methyl p-coumarate and incubated for 48-72 hours.

-

Cell Lysis: After incubation, the cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.

-

Melanin Solubilization: The cell lysates are centrifuged, and the resulting pellets containing melanin are dissolved in 1 N NaOH.

-

Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

Antifungal Susceptibility Testing

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of methyl p-coumarate against Alternaria alternata, based on standard antifungal susceptibility testing methods.

Methodology:

-

Inoculum Preparation: Alternaria alternata is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested and suspended in a sterile saline solution. The spore suspension is adjusted to a standardized concentration.

-

Broth Microdilution: A serial two-fold dilution of methyl p-coumarate is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized spore suspension of Alternaria alternata. A positive control (fungus without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is determined as the lowest concentration of methyl p-coumarate that completely inhibits the visible growth of the fungus.

Conclusion

Methyl p-coumarate is a promising natural compound with well-documented anti-inflammatory, anti-melanogenic, and antifungal properties. Its ability to modulate key signaling pathways, such as NF-κB and AP-1, makes it a valuable candidate for further investigation in the development of novel therapeutic agents for inflammatory and other related disorders. The experimental protocols provided herein offer a framework for the continued exploration of its biological activities and potential applications.

References

Preliminary In Vitro Studies on Methyl p-Coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro research conducted on methyl p-coumarate, a naturally occurring phenolic compound. The document summarizes key findings related to its anti-inflammatory, anti-melanogenic, cytotoxic, and anti-angiogenic properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects in vitro, primarily through the suppression of pro-inflammatory mediators and the inhibition of key signaling pathways.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

| Cell Line | Stimulant | Cytokine/Molecule | Concentration of Methyl p-Coumarate | % Inhibition / Effect |

| A549 (airway epithelial cells) | PMA | IL-6, IL-8, MCP-1, ICAM-1 | Not specified | Suppression of secretion |

| RAW264.7 (macrophages) | LPS | TNF-α, IL-1β, IL-6, MCP-1 | Not specified | Inhibitory effect |

Experimental Protocols

-

Cell Line: Human airway epithelial cells (A549) and murine macrophages (RAW264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

-

Stimulation: To induce an inflammatory response, cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for A549 cells or lipopolysaccharide (LPS) for RAW264.7 cells.

-

Method: The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each molecule.

-

Objective: To determine the effect of methyl p-coumarate on the activation of NF-κB and AP-1 signaling pathways.

-

Procedure:

-

A549 cells are pre-treated with methyl p-coumarate before stimulation with PMA.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB p65, p-IκBα, p-c-Fos, p-c-Jun).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways

Methyl p-coumarate exerts its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways.

Anti-melanogenic and Cytotoxic Activity

Studies on B16 murine melanoma cells have revealed that methyl p-coumarate can inhibit melanin (B1238610) formation and exhibit cytotoxicity.

Quantitative Data

| Cell Line | Activity | IC50 Value |

| B16 Mouse Melanoma | Cytotoxicity | 130 µM (23.2 µg/mL) |

| Mushroom Tyrosinase | Tyrosinase Inhibition | Not specified, but inhibits L-tyrosine oxidation |

Experimental Protocols

-

Cell Line: B16 mouse melanoma cells.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

B16 cells are seeded in a multi-well plate and treated with various concentrations of methyl p-coumarate.

-

After incubation, the cells are washed with PBS and lysed.

-

The melanin content in the cell lysate is measured spectrophotometrically at 405 nm.

-

B16 cells are seeded in a 96-well plate and treated with different concentrations of methyl p-coumarate.

-

After the desired incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

A reaction mixture containing mushroom tyrosinase and a substrate (L-tyrosine or L-DOPA) in a suitable buffer is prepared.

-

Methyl p-coumarate is added to the reaction mixture at various concentrations.

-

The rate of the enzymatic reaction (oxidation of the substrate) is monitored by measuring the change in absorbance over time at a specific wavelength.

Experimental Workflow

Anti-Angiogenic Activity

Methyl p-coumarate has been shown to inhibit angiogenesis in vitro, suggesting its potential in cancer therapy.

Experimental Protocols

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Proliferation Assay: HUVECs are treated with methyl p-coumarate, and cell proliferation is assessed using methods like the MTT assay.

-

Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with methyl p-coumarate, and the rate of wound closure is monitored over time to assess cell migration.

-

Tube Formation Assay: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with methyl p-coumarate in the presence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF). The formation of capillary-like tube structures is observed and quantified.

Signaling Pathways

The anti-angiogenic effects of methyl p-coumarate are mediated through the inhibition of the VEGF/VEGFR2 and Angiopoietin/Tie signaling pathways.

Conclusion

The preliminary in vitro data presented in this technical guide highlight the multifaceted biological activities of methyl p-coumarate. Its ability to modulate key signaling pathways involved in inflammation, melanogenesis, and angiogenesis suggests its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to elucidate the precise molecular targets and to validate these in vitro findings in preclinical in vivo models.

Methyl p-coumarate derivatives and their basic properties.

An In-depth Technical Guide to Methyl p-Coumarate Derivatives: Properties, Synthesis, and Biological Activities

Introduction

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a naturally occurring phenolic compound found in a wide variety of plants.[1] It is an esterified derivative of p-coumaric acid, a hydroxycinnamic acid that serves as a key precursor in the biosynthesis of many other natural products.[2] Methyl p-coumarate and its synthetic derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds are being explored for their therapeutic potential in various fields, including inflammation, infectious diseases, cancer, and dermatology.

This technical guide provides a comprehensive overview of methyl p-coumarate derivatives, focusing on their basic properties, synthesis, and key biological activities. It is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile chemical scaffold.

Core Properties of Methyl p-Coumarate

Methyl p-coumarate (C₁₀H₁₀O₃) is a foundational molecule from which a vast array of derivatives can be synthesized.[3] Understanding its basic properties is crucial for its application and modification.

Physicochemical Properties

The fundamental physicochemical characteristics of methyl p-coumarate are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value / Description | Reference |

| IUPAC Name | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [4] |

| CAS Number | 3943-97-3 | [3][4] |

| Appearance | Solid | [4] |

| Solubility | DMSO: 90 mg/mL (with ultrasonic and warming) | [4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [4][5] |

Synthesis of Methyl p-Coumarate Derivatives

The synthesis of derivatives typically starts from p-coumaric acid or methyl p-coumarate itself. Modifications often target the phenolic hydroxyl group or the carboxyl group to create esters, amides, or other functionalized molecules.[6][7] Green synthetic procedures are being developed to avoid toxic reagents like thionyl chloride (SOCl₂).[7] One common strategy involves Williamson synthesis and microwave-assisted click reactions to produce ester and triazole derivatives.[8] Another approach is the Pechmann condensation for synthesizing coumarin (B35378) derivatives, which can be performed under solvent-free conditions.[9]

A generalized workflow for the synthesis and subsequent evaluation of these derivatives is outlined below.

Biological Activities and Quantitative Data

Methyl p-coumarate and its derivatives exhibit a wide spectrum of biological activities. The structural modifications significantly influence their potency and mechanism of action.

Anti-inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1 in airway epithelial cells.[1] In macrophages, it inhibits the production of TNF-α, IL-1β, IL-6, and MCP-1.[1] The anti-inflammatory action is largely attributed to the inhibition of key signaling pathways, including NF-κB and AP-1.[1]

The diagram below illustrates the inhibitory effect of Methyl p-coumarate on the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response.

Quantitative data from studies on coumarin derivatives highlight their potential. For instance, certain 4-methylcoumarin (B1582148) derivatives have shown potent inhibition of inflammatory mediators in microglial cells.[10]

| Compound | Concentration | Target Inhibited | % Inhibition / Effect | Reference |

| DHEMC | 100 µM | NO, TXB₂, PGE₂, TNF-α | Significant Inhibition | [10] |

| DAEMC | 50 µM | NO, TXB₂, TNF-α | Significant Inhibition | [10] |

| DAEMC | 100 µM | iNOS protein expression | Significant Inhibition | [10] |

| 6-Methylcoumarin | 300-500 µM | NO, PGE₂, iNOS, COX-2 | Dose-dependent reduction | [11] |

| Compound 4 | 3 hours post | Carrageenan-induced edema | 44.05% | [12] |

| Compound 8 | 3 hours post | Carrageenan-induced edema | 38.10% | [12] |

| Note: Compounds 4 and 8 are 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones. |

Antioxidant Activity

Many coumarin derivatives are effective antioxidants.[13] Their radical scavenging activity is often evaluated against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity is highly dependent on the substitution pattern, with ortho-dihydroxy groups on the benzenoid ring conferring considerable neuroprotective and antioxidant effects.[14]

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Compound 4 | DPPH | 10 | [13] |

| Compound 5 | DPPH | 42.90 | [13] |

| Ascorbic Acid (Standard) | DPPH | 33.48 | [13] |

| Coumarin-benzothiazole hybrid | DPPH | 591.58 | [13] |

| Ascorbic Acid (Standard) | DPPH | 391.25 | [13] |

| Thiazine-coumarin hybrids | DPPH | 35.35 - 40.02 | [13] |

| Note: Compounds 4 and 5 are novel methyl-, nitro- and/or amino-substituted coumarin derivatives. |

Antimicrobial Activity

p-Coumaric acid and its derivatives possess a broad spectrum of antimicrobial activities against bacteria and fungi.[2][6] Methyl p-coumarate itself shows a strong inhibitory effect against Alternaria alternata, the fungus responsible for black spot rot on jujube fruit.[5][8] The antimicrobial efficacy of synthesized derivatives is often determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class / Specific Compound | Target Organism(s) | MIC Range (µg/mL) / pMIC (µM/mL) | Reference |

| p-Coumaric acid derivatives (general) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 1.56 - 50 | [6] |

| Compound 17* | Various bacteria and fungi | pMIC = 1.73 | [6] |

| Amido-coumarins (55e-f) | Gram-positive and Gram-negative bacteria, Fungi | 50 to >200 | [15] |

| Coumarin derivative 83b | C. albicans | 250 | [15] |

| Coumarin derivative 4 | E. coli, Klebsiella, S. aureus | Potent at 0.5 - 1 mg/mL | [16] |

| Note: Compound 17 is a specific synthesized p-coumaric acid derivative from a series of 36 compounds. |

Anti-cancer and Cytotoxic Activity

Methyl p-coumarate has also been investigated for its effects on cancer cells. It exhibits cytotoxicity against B16 mouse melanoma cells and can suppress melanin (B1238610) formation.[8] This anti-melanogenic activity is linked to its cytotoxicity.[8] The enone moiety in the molecule is considered critical for this activity, potentially acting as a Michael reaction acceptor.[8]

| Compound | Cell Line | IC₅₀ | Reference |

| Methyl p-coumarate | B16 Mouse Melanoma | 130 µM (23.2 µg/mL) | [8] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature for evaluating methyl p-coumarate derivatives.

Protocol: DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of compounds.

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) (e.g., 0.2 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).

-

Reaction : Mix the test compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[13]

-

Measurement : Measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum DPPH absorbance (typically ~517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation : The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Media Preparation : Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6]

-

Compound Dilution : Perform serial dilutions of the test compounds in the broth to achieve a range of concentrations (e.g., 1.56 to 50 µg/mL).[6]

-

Inoculation : Inoculate each tube with a standardized suspension of the target microorganism.

-

Incubation : Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 7 days for fungi).[6]

-

Observation : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Western Blot Analysis for Inflammatory Proteins

This technique is used to detect and quantify specific proteins (e.g., p-IκBα, p-p65, iNOS, COX-2) in cell lysates.

-

Cell Culture and Treatment : Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of the methyl p-coumarate derivative for a set time (e.g., 1 hour).[11]

-

Stimulation : Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specific duration (e.g., 20 minutes for signaling proteins, longer for inducible enzymes).[11]

-

Protein Extraction : Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Electrotransfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Conclusion

Methyl p-coumarate and its derivatives represent a promising class of compounds with a rich chemical diversity and a wide range of biological activities. Their demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties make them attractive candidates for further investigation in drug discovery and development. The ability to readily synthesize novel derivatives allows for the fine-tuning of their activity and pharmacokinetic profiles. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and validate the therapeutic potential of this versatile molecular scaffold. Future research should focus on structure-activity relationship (SAR) studies, mechanistic elucidation, and preclinical evaluation in relevant disease models.

References

- 1. Methyl P-Coumarate Ameliorates the Inflammatory Response in Activated-Airway Epithelial Cells and Mice with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-P-Coumarate | C10H10O3 | CID 5319562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]